molecular formula C14H16N2O2S B1367888 (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol CAS No. 926228-58-2

(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol

Cat. No.: B1367888
CAS No.: 926228-58-2
M. Wt: 276.36 g/mol
InChI Key: VGEHBNSWOWVQIF-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with androgen receptors, potentially inhibiting their activity . This interaction can influence various signaling pathways and cellular processes, making it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the G1/S and G2/M transitions of the cell cycle, which are crucial for cell division and proliferation . Additionally, it may alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as androgen receptors, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways. Furthermore, it may interact with other enzymes, either inhibiting or activating them, thereby influencing biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature and has a melting point of 120°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting specific enzymes or receptors . At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CTK8A3536 involves the reaction of morpholine, phenyl isothiocyanate, and formaldehyde. The reaction typically proceeds under mild conditions, with the formation of the thiazole ring being a key step in the synthesis . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of CTK8A3536 follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CTK8A3536 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

CTK8A3536 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

CTK8A3536 is unique in its structure and mechanism of action compared to other androgen receptor inhibitors. Similar compounds include:

CTK8A3536 stands out due to its specific chemical structure, which provides distinct binding properties and inhibitory effects .

Properties

IUPAC Name

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEHBNSWOWVQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254981
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926228-58-2
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926228-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-4-phenyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol
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(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 6
(2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol

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